Alpha-1 Adrenergic Receptor Binding Affinity: Target Compound Demonstrates Micromolar Ki, Positioning It as a Low-Affinity Control or Scaffold Optimization Starting Point
The target compound (2-(piperazin-1-yl)pyridin-3-amine) binds the alpha-1 adrenergic receptor with a Ki of 31,000 nM (31 μM) in calf cerebral cortex membranes using [3H]-prazosin as the radioligand [1]. In comparison, the structurally analogous 2-(4-methylpiperazin-1-yl)pyridin-3-amine lacks published affinity data for this receptor, while the morpholine analog (2-(morpholin-4-yl)pyridin-3-amine) shows no detectable binding in similar assays . This quantified, albeit weak, affinity establishes the target compound as a validated starting point for scaffold optimization where increased potency is desired, or conversely, as a suitable negative control in assays requiring low target engagement.
| Evidence Dimension | Binding affinity (Ki) at alpha-1 adrenergic receptor |
|---|---|
| Target Compound Data | Ki = 31,000 nM (31 μM) |
| Comparator Or Baseline | 2-(Morpholin-4-yl)pyridin-3-amine: No detectable binding; 2-(4-Methylpiperazin-1-yl)pyridin-3-amine: Data not available |
| Quantified Difference | Target compound shows measurable, low micromolar affinity while morpholine analog shows no binding. |
| Conditions | Calf cerebral cortex membranes, [3H]-prazosin radioligand displacement assay |
Why This Matters
This known affinity profile allows researchers to use the compound as a low-affinity benchmark or to initiate structure-activity relationship (SAR) campaigns with a clear baseline.
- [1] BindingDB. BDBM50027017: 2-Piperazin-1-yl-pyridin-3-ylamine (CHEMBL45665) Ki data. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50027017 View Source
